molecular formula C21H15IN2O B5473950 6-iodo-3-methyl-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone

6-iodo-3-methyl-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone

Cat. No.: B5473950
M. Wt: 438.3 g/mol
InChI Key: MYMRSOWVHBBHJO-FMIVXFBMSA-N
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Description

“6-iodo-3-methyl-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone” is a complex organic compound. It contains a quinazolinone core, which is a type of heterocyclic compound. The quinazolinone structure is fused with a benzene ring and has a vinyl group attached to it. The compound also contains an iodine atom and a methyl group .


Molecular Structure Analysis

The molecular formula of this compound is C26H16FIN2O, with an average mass of 518.321 Da and a monoisotopic mass of 518.029114 Da . The presence of various functional groups and atoms like iodine would have significant effects on the compound’s physical and chemical properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The iodine atom could potentially undergo substitution reactions. The vinyl group could participate in addition reactions. The quinazolinone core might also undergo various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would affect its solubility, melting point, boiling point, and other properties .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future research directions for this compound could be vast, depending on its potential applications. It could be explored for use in pharmaceuticals, materials science, or as a building block in synthetic chemistry .

Properties

IUPAC Name

6-iodo-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2O/c1-24-20(23-19-11-10-16(22)13-18(19)21(24)25)12-9-15-7-4-6-14-5-2-3-8-17(14)15/h2-13H,1H3/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMRSOWVHBBHJO-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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